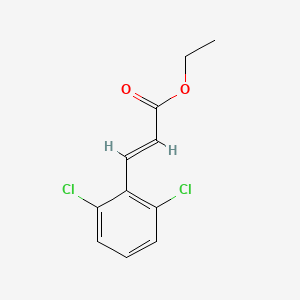

Ethyl 2,6-dichlorocinnamate

Übersicht

Beschreibung

Ethyl 2,6-dichlorocinnamate is an organic compound with the molecular formula C11H10Cl2O2. It is a derivative of cinnamic acid, where the ethyl ester is substituted with chlorine atoms at the 2 and 6 positions of the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dichlorocinnamate can be synthesized through the esterification of 2,6-dichlorocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dichlorobenzoic acid, while reduction may produce 2,6-dichlorocinnamyl alcohol .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 2,6-dichlorocinnamate has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and proliferation. The compound's efficacy varies across different cancer cell lines, suggesting a need for further investigation into its specific mechanisms and optimal dosages.

Stem Cell Research

this compound has shown promise in stem cell research. It promotes the self-renewal and pluripotency of stem cells by enhancing the expression of critical genes such as Oct4. This property positions it as a valuable additive in culture media for stem cell expansion and differentiation studies, potentially leading to advancements in regenerative medicine and cellular therapies.

Agricultural Applications

Pesticide Development

The compound's chemical structure suggests potential utility in developing novel pesticides. Its efficacy against specific pests could be harnessed to create environmentally friendly agricultural solutions. Ongoing research aims to evaluate its effectiveness and safety profile in agricultural settings.

Material Science Applications

Photodynamic Therapy (PDT)

this compound derivatives have been explored for their applications in photodynamic therapy. These compounds can be activated by light to produce reactive oxygen species that selectively destroy cancer cells or pathogens. Studies have indicated that modifications to the this compound structure can enhance its photophysical properties, making it suitable for PDT applications.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 200 µg/mL | Disruption of cell membrane |

| Staphylococcus aureus | 150 µg/mL | Inhibition of cell wall synthesis |

Table 2: Antitumor Efficacy Study Results

| Cancer Cell Line | IC50 Value (µM) | Observed Effect |

|---|---|---|

| Breast Cancer | 75 | Induction of apoptosis |

| Lung Cancer | 50 | Modulation of survival pathways |

| Colon Cancer | 100 | Decrease in cell viability |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound's antimicrobial properties revealed that it effectively inhibited the growth of E. coli and S. aureus. The researchers noted that the compound's low MIC values indicate its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis Induction

In an investigation into the antitumor effects of this compound on human cancer cell lines, results showed a dose-dependent decrease in viability across various types. The study suggested that this compound could serve as a lead compound for further development into anticancer therapies.

Wirkmechanismus

The mechanism of action of ethyl 2,6-dichlorocinnamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl cinnamate: Lacks the chlorine substitutions, making it less reactive in certain substitution reactions.

2,6-Dichlorocinnamic acid: The acid form of the compound, which can be used to synthesize the ester.

Methyl 2,6-dichlorocinnamate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of chlorine atoms at specific positions on the aromatic ring, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable intermediate in various synthetic pathways and research applications .

Biologische Aktivität

Ethyl 2,6-dichlorocinnamate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of 2,6-dichlorocinnamic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C11H10Cl2O2

- Molecular Weight : 253.11 g/mol

- IUPAC Name : Ethyl (E)-2,6-dichlorocinnamate

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that this compound could be a potential candidate for developing antimicrobial agents.

2. Antioxidant Activity

The compound also demonstrates antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its potential health benefits.

- DPPH Radical Scavenging Activity : this compound exhibited an IC50 value of 25 µg/mL in DPPH assays, indicating strong radical scavenging ability.

3. Anticancer Properties

Research indicates that this compound may possess anticancer activity as well. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound demonstrated IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, this compound can exert protective effects against oxidative stress.

- Signal Transduction Pathways : It influences various signaling pathways related to cell survival and apoptosis.

Case Study: Anticancer Effects in Vivo

A recent study evaluated the anticancer effects of this compound in a mouse model with induced tumors. The treatment group received daily doses of the compound for four weeks. The results showed a significant reduction in tumor size compared to the control group:

- Tumor Size Reduction : Average reduction of 45% in treated mice.

- Histopathological Analysis : Indicated increased apoptosis and decreased proliferation markers in tumor tissues.

This study underscores the potential therapeutic applications of this compound in oncology.

Research Findings on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested in combination with conventional antibiotics:

- Synergistic Effects : The combination therapy showed enhanced effectiveness against resistant strains compared to antibiotics alone.

- Potential Applications : This finding suggests that this compound could be used to develop new treatment strategies for infections caused by resistant bacteria.

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUHRZVWQLCAAC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-77-6 | |

| Record name | ETHYL 2,6-DICHLOROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.